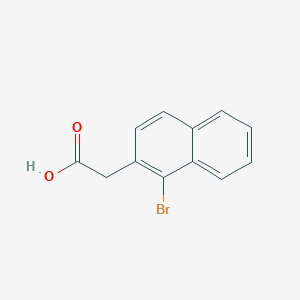
rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid, also known as RCPA, is a cyclic compound with a molecular formula of C9H10O3. It is a colorless solid with a melting point of 115-117 °C and a boiling point of 244-246 °C. It is insoluble in water but soluble in organic solvents. RCPA is the main component of the essential oil extracted from the leaves of the rosemary plant, Rosmarinus officinalis. It has been used for centuries in traditional medicine for its medicinal properties and has recently been studied for its potential therapeutic applications.
科学研究应用
Rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid has been studied extensively in scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its ability to inhibit the growth of certain cancer cells. In addition, it has been studied for its potential to treat neurological disorders and for its ability to enhance cognitive function.
作用机制
The mechanism of action of rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid is not yet fully understood. However, it is known to interact with certain enzymes and receptors in the body, which may explain its therapeutic effects. Studies have shown that rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid has been shown to interact with certain receptors, such as the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
Studies have shown that rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, reduce oxidative stress, inhibit the growth of certain cancer cells, and enhance cognitive function. In addition, rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid has been shown to reduce the risk of certain cardiovascular diseases and to improve the symptoms of certain neurological disorders.
实验室实验的优点和局限性
The advantages of using rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid in laboratory experiments include its low cost, its availability, and its relatively low toxicity. In addition, it is relatively easy to synthesize, and the reaction can be carried out at room temperature. However, there are some limitations to its use in laboratory experiments. For example, the reaction can be slow, and the product can be difficult to purify. In addition, the exact mechanism of action of rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid is not yet fully understood, so further research is needed to fully understand its therapeutic effects.
未来方向
There are a number of potential future directions for research on rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid. These include further studies on its mechanism of action, its potential therapeutic applications, and its potential toxicity. In addition, further research could be conducted to develop more efficient synthesis methods and to optimize the conditions for the reaction. Finally, further studies could be conducted to investigate the potential of rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid as an industrial chemical and to explore its potential applications in the food and cosmetic industries.
合成方法
The synthesis of rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid has been studied in both laboratory and industrial settings. In the laboratory, rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid can be synthesized from a variety of starting materials, including the essential oil of rosemary, salicylic acid, and citric acid. The reaction involves the reaction of a carboxylic acid with a hydroxyalkyl halide in the presence of a base. The reaction is typically carried out at room temperature, and the product is then purified by recrystallization.
属性
| { "Design of the Synthesis Pathway": "The synthesis of rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Phenol", "Ethyl bromoacetate", "Sodium hydride", "Cyclopropane carboxylic acid", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Phenol is reacted with ethyl bromoacetate in the presence of sodium hydride to form ethyl 2-phenoxyacetate.", "Step 2: Ethyl 2-phenoxyacetate is then reacted with cyclopropane carboxylic acid in the presence of triethylamine to form rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid.", "Step 3: The product is then purified by washing with hydrochloric acid, sodium hydroxide, and sodium bicarbonate, followed by recrystallization from a mixture of methanol and diethyl ether.", "Step 4: The final product is obtained by drying the crystals in a vacuum oven and washing with water." ] } | |
CAS 编号 |
2120-94-7 |
产品名称 |
rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid |
分子式 |
C10H10O3 |
分子量 |
178.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



